2-(4-methoxyphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxyphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide, also known as SMT C1100, is a novel small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of cancer. It has been shown to have promising antitumor activity in preclinical studies, and is currently undergoing clinical trials to evaluate its safety and efficacy in humans.
Mecanismo De Acción
2-(4-methoxyphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide C1100 is a selective inhibitor of the protein kinase CK2, which plays a key role in the regulation of cell growth and survival. By inhibiting CK2, 2-(4-methoxyphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide C1100 disrupts the signaling pathways that are essential for cancer cell proliferation and survival, leading to cell death.
Biochemical and Physiological Effects:
2-(4-methoxyphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide C1100 has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor angiogenesis (the formation of new blood vessels that supply tumors with nutrients), and suppress the activity of cancer stem cells (cells that are thought to be responsible for tumor initiation and recurrence).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(4-methoxyphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide C1100 is its selectivity for CK2, which reduces the risk of off-target effects and toxicity. In addition, it has been shown to have good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. However, one potential limitation of 2-(4-methoxyphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide C1100 is its relatively short half-life, which may limit its efficacy in some settings.
Direcciones Futuras
There are several potential future directions for the development of 2-(4-methoxyphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide C1100 as a therapeutic agent. One area of focus is the optimization of its pharmacokinetic properties, such as increasing its half-life or improving its tissue distribution. Another area of focus is the identification of biomarkers that can be used to predict response to 2-(4-methoxyphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide C1100, which could help to personalize treatment and improve patient outcomes. Finally, there is interest in exploring the combination of 2-(4-methoxyphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide C1100 with other targeted therapies or immunotherapies, which may enhance its antitumor activity and reduce the risk of resistance.
Métodos De Síntesis
The synthesis of 2-(4-methoxyphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide C1100 involves several steps, starting with the reaction of 4-methoxyphenol with 4-bromoanisole to form 2-(4-methoxyphenoxy)anisole. This compound is then reacted with 4-(1-pyrrolidinylcarbonyl)benzeneboronic acid in the presence of a palladium catalyst to form the key intermediate, 2-(4-methoxyphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide. This compound is then purified and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
2-(4-methoxyphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide C1100 has been extensively studied in preclinical models of cancer, including cell lines and animal models. It has been shown to have potent antitumor activity against a variety of cancer types, including breast, lung, colon, and prostate cancer. In addition, it has been shown to be effective against cancer cells that are resistant to conventional chemotherapy drugs.
Propiedades
Nombre del producto |
2-(4-methoxyphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide |
---|---|
Fórmula molecular |
C21H24N2O4 |
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
2-(4-methoxyphenoxy)-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide |
InChI |
InChI=1S/C21H24N2O4/c1-15(27-19-11-9-18(26-2)10-12-19)20(24)22-17-7-5-16(6-8-17)21(25)23-13-3-4-14-23/h5-12,15H,3-4,13-14H2,1-2H3,(H,22,24) |
Clave InChI |
LUCZNRYEBLLDKD-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)N2CCCC2)OC3=CC=C(C=C3)OC |
SMILES canónico |
CC(C(=O)NC1=CC=C(C=C1)C(=O)N2CCCC2)OC3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.